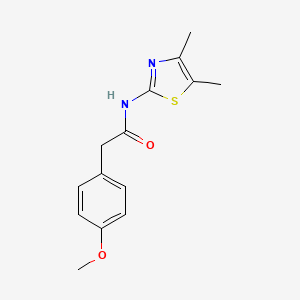
N-(3,4-dichlorobenzyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)ethanesulfonamide, also known as Diclosulam, is a synthetic herbicide that belongs to the sulfonylurea family. It was first developed by Dow AgroSciences and was registered for use in the United States in 2005. Diclosulam is widely used in agriculture to control weeds in various crops, including soybeans, corn, and wheat.
作用机制
N-(3,4-dichlorobenzyl)ethanesulfonamide works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. N-(3,4-dichlorobenzyl)ethanesulfonamide has a high affinity for the ALS enzyme, making it an effective herbicide at low concentrations.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)ethanesulfonamide has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. N-(3,4-dichlorobenzyl)ethanesulfonamide has also been found to have a low potential for bioaccumulation in aquatic organisms. However, it can have adverse effects on non-target plants and insects, which can indirectly impact the ecosystem.
实验室实验的优点和局限性
N-(3,4-dichlorobenzyl)ethanesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of the ALS enzyme, making it a useful tool for studying the biosynthesis of branched-chain amino acids in plants. N-(3,4-dichlorobenzyl)ethanesulfonamide is also relatively stable and can be stored for long periods without degradation. However, N-(3,4-dichlorobenzyl)ethanesulfonamide has some limitations for use in lab experiments. It can be expensive to synthesize, and the synthesis process can be time-consuming and complex. In addition, N-(3,4-dichlorobenzyl)ethanesulfonamide has a low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-(3,4-dichlorobenzyl)ethanesulfonamide. One area of research is to develop new synthesis methods that are more efficient and cost-effective. Another area of research is to explore the potential use of N-(3,4-dichlorobenzyl)ethanesulfonamide as a pharmaceutical compound. N-(3,4-dichlorobenzyl)ethanesulfonamide has been shown to inhibit enzymes that are involved in the biosynthesis of certain amino acids, which could make it a useful tool for developing new drugs. Additionally, further research is needed to understand the impact of N-(3,4-dichlorobenzyl)ethanesulfonamide on non-target organisms and the environment. This research could help to develop new strategies for using N-(3,4-dichlorobenzyl)ethanesulfonamide in agriculture that minimize its impact on the ecosystem.
合成方法
The synthesis of N-(3,4-dichlorobenzyl)ethanesulfonamide involves the reaction of 3,4-dichlorobenzylamine with ethanesulfonyl chloride in the presence of a base. The reaction results in the formation of N-(3,4-dichlorobenzyl)ethanesulfonamide, which is then purified and crystallized to obtain the final product. The synthesis of N-(3,4-dichlorobenzyl)ethanesulfonamide is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the product.
科学研究应用
N-(3,4-dichlorobenzyl)ethanesulfonamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including glyphosate-resistant weeds. N-(3,4-dichlorobenzyl)ethanesulfonamide has also been found to have a low toxicity to non-target organisms, making it an environmentally friendly herbicide. In addition, N-(3,4-dichlorobenzyl)ethanesulfonamide has been studied for its potential use as a pharmaceutical compound due to its ability to inhibit certain enzymes.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-15(13,14)12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKLVQLMCYRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)




![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
